molecular formula C9H6Cl2N4O2 B3037400 1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole CAS No. 477890-28-1

1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole

Cat. No. B3037400
CAS RN: 477890-28-1
M. Wt: 273.07 g/mol
InChI Key: FZDUGHGBCVXTGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole” belongs to the class of organic compounds known as triazoles . Triazoles are a group of five-membered ring compounds containing three nitrogen atoms. They are used in a variety of applications including as antifungal agents, in polymer chemistry, and in the pharmaceutical industry .


Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “1-(3,5-dichlorophenyl)-4,5-dihydronaphtho[1,2-d]thiazol-2-amine” have been synthesized via condensation reactions .

Scientific Research Applications

Thermal Stability and Acoustic Fingerprint Spectra

Research by Rao et al. (2016) focused on the thermal stability and acoustic fingerprint spectra of nitro-rich 1,2,4-triazoles. The study utilized pulsed photoacoustic pyrolysis technique to evaluate the thermal decomposition of these compounds, highlighting their potential use as propellants and explosives in rocket fuels (Rao et al., 2016).

Corrosion Inhibition

Lagrenée et al. (2002) investigated a triazole derivative for corrosion inhibition of mild steel in acidic media. The study demonstrated the compound's effectiveness in protecting steel surfaces, with inhibition efficiencies up to 99% in certain acid solutions (Lagrenée et al., 2002).

Tautomerism Analysis

Kubota and Uda (1975) studied the tautomerism of 3,5-disubstituted 1,2,4-triazoles. Their research provided insights into the predominant tautomeric forms of these compounds, which is crucial for understanding their chemical behavior and potential applications (Kubota & Uda, 1975).

Antimicrobial Activity

Kumar et al. (2017) synthesized novel 1,2,3-triazole derivatives and evaluated their antimicrobial activity. The results indicated significant antibacterial and antifungal properties, showcasing the potential of these compounds in medical applications (Kumar et al., 2017).

properties

IUPAC Name

1-(3,5-dichlorophenyl)-5-methyl-4-nitrotriazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N4O2/c1-5-9(15(16)17)12-13-14(5)8-3-6(10)2-7(11)4-8/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZDUGHGBCVXTGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=NN1C2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201195644
Record name 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

17.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24822283
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

477890-28-1
Record name 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=477890-28-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3,5-Dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201195644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Reactant of Route 2
Reactant of Route 2
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Reactant of Route 3
Reactant of Route 3
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Reactant of Route 4
Reactant of Route 4
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Reactant of Route 5
Reactant of Route 5
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole
Reactant of Route 6
Reactant of Route 6
1-(3,5-dichlorophenyl)-5-methyl-4-nitro-1H-1,2,3-triazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.